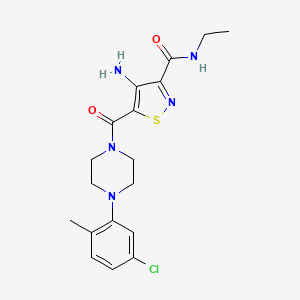
(5-(((2-Methylbenzyl)sulfonyl)methyl)furan-2-yl)(thiomorpholino)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-(((2-Methylbenzyl)sulfonyl)methyl)furan-2-yl)(thiomorpholino)methanone, also known as PTC-209, is a small molecule inhibitor that has been studied for its potential use in cancer treatment.
Mecanismo De Acción
Studies: Further studies could be conducted to better understand the mechanism of action of (5-(((2-Methylbenzyl)sulfonyl)methyl)furan-2-yl)(thiomorpholino)methanone, including its effects on other signaling pathways and gene expression.
5. Development of new inhibitors: (5-(((2-Methylbenzyl)sulfonyl)methyl)furan-2-yl)(thiomorpholino)methanone could be used as a starting point for the development of new BMI-1 inhibitors with improved solubility and pharmacokinetic properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(5-(((2-Methylbenzyl)sulfonyl)methyl)furan-2-yl)(thiomorpholino)methanone has several advantages for lab experiments, including its high potency and specificity for BMI-1 inhibition, as well as its ability to inhibit cancer stem cell self-renewal. However, (5-(((2-Methylbenzyl)sulfonyl)methyl)furan-2-yl)(thiomorpholino)methanone has limited solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, (5-(((2-Methylbenzyl)sulfonyl)methyl)furan-2-yl)(thiomorpholino)methanone has not yet been tested in clinical trials, so its safety and efficacy in humans are still unknown.
Direcciones Futuras
There are several potential future directions for (5-(((2-Methylbenzyl)sulfonyl)methyl)furan-2-yl)(thiomorpholino)methanone research, including:
1. Combination therapy: (5-(((2-Methylbenzyl)sulfonyl)methyl)furan-2-yl)(thiomorpholino)methanone could be combined with other cancer treatments, such as chemotherapy or immunotherapy, to enhance their effectiveness and reduce the risk of tumor recurrence.
2. Biomarker identification: (5-(((2-Methylbenzyl)sulfonyl)methyl)furan-2-yl)(thiomorpholino)methanone could be used to identify biomarkers that are predictive of response to BMI-1 inhibition, which could help to identify patients who are most likely to benefit from this treatment.
3. Clinical trials: (5-(((2-Methylbenzyl)sulfonyl)methyl)furan-2-yl)(thiomorpholino)methanone could be tested in clinical trials to determine its safety and efficacy in humans, and to identify the optimal dose and administration route.
4.
Métodos De Síntesis
(5-(((2-Methylbenzyl)sulfonyl)methyl)furan-2-yl)(thiomorpholino)methanone can be synthesized using a multi-step process involving the reaction of 2-furylcarbinol with para-toluenesulfonyl chloride, followed by the reaction of the resulting intermediate with thiomorpholine and then with 2-methylbenzyl bromide. The final product is obtained through the reaction of the intermediate with sodium methoxide and formaldehyde.
Aplicaciones Científicas De Investigación
(5-(((2-Methylbenzyl)sulfonyl)methyl)furan-2-yl)(thiomorpholino)methanone has been studied for its potential use in cancer treatment due to its ability to inhibit the activity of BMI-1, a protein that plays a key role in the self-renewal of cancer stem cells. Inhibition of BMI-1 has been shown to reduce the growth and survival of cancer stem cells, which are thought to be responsible for tumor initiation, progression, and resistance to chemotherapy.
Propiedades
IUPAC Name |
[5-[(2-methylphenyl)methylsulfonylmethyl]furan-2-yl]-thiomorpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4S2/c1-14-4-2-3-5-15(14)12-25(21,22)13-16-6-7-17(23-16)18(20)19-8-10-24-11-9-19/h2-7H,8-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPDVUHUXGQHXBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CS(=O)(=O)CC2=CC=C(O2)C(=O)N3CCSCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-(((2-Methylbenzyl)sulfonyl)methyl)furan-2-yl)(thiomorpholino)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-N-[4-(6-methylimidazo[2,1-b][1,3]thiazole-5-carbonyl)phenyl]acetamide](/img/structure/B2951669.png)
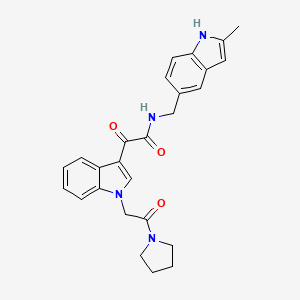
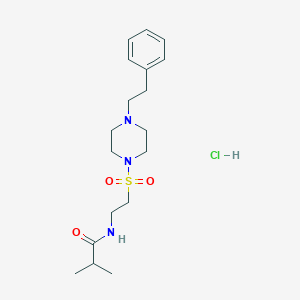
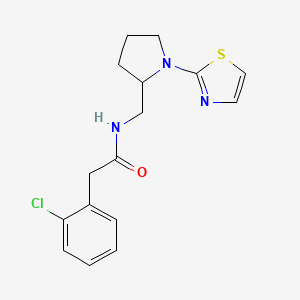
![2-chloro-N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)pyridine-4-carboxamide](/img/structure/B2951675.png)
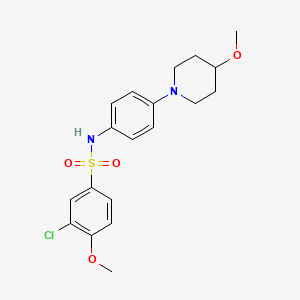
![2-[5-(4-chlorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2951678.png)
![3-Methyl-2-oxo-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]-1,3-benzoxazole-5-sulfonamide](/img/structure/B2951679.png)
![(2E)-2-[(2-chlorophenyl)methylidene]-4,9-dihydro-3H-carbazol-1-one](/img/structure/B2951680.png)
![3,4-dimethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2951682.png)
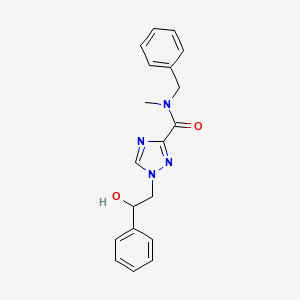
![1,3-dimethyl-7-phenyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2951686.png)
![3-(prop-2-en-1-yloxy)-5H,7H,8H-pyrano[4,3-c]pyridazine](/img/structure/B2951688.png)
